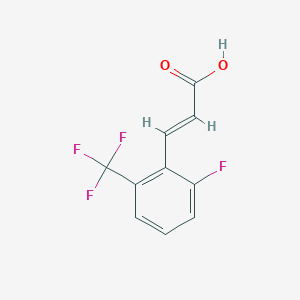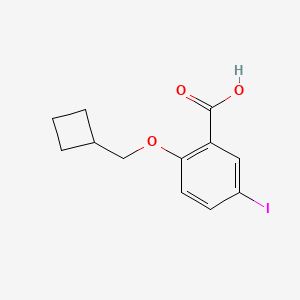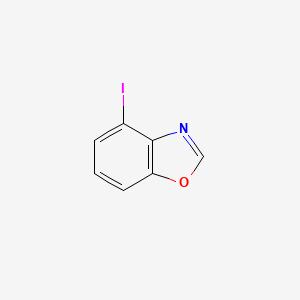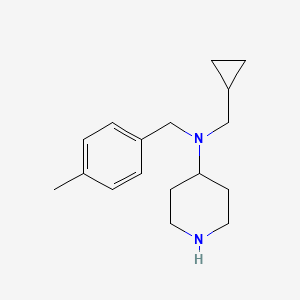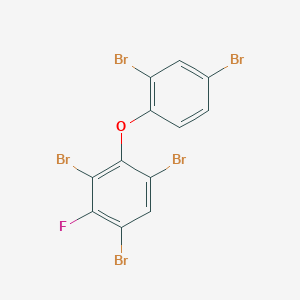![molecular formula C12H13BrN2O2 B15091939 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group attached to an oxane ring at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromopyridine and methanol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Intermediate Formation: The intermediate 5-bromo-2-methoxypyridine is formed by the substitution of one bromine atom with a methoxy group.
Final Product: The intermediate is then reacted with oxane-4-ylmethanol under similar conditions to yield the final product, this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds from coupling reactions .
Scientific Research Applications
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the oxane-4-ylmethoxy group.
2-Bromo-5-methylpyridine: Similar bromine substitution but with a methyl group instead of a methoxy group.
5-Bromo-2-fluoropyridine: Similar bromine substitution but with a fluorine atom instead of a methoxy group
Uniqueness
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the oxane-4-ylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-2-(oxan-4-ylmethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13BrN2O2/c13-11-5-10(6-14)12(15-7-11)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2 |
InChI Key |
LVOVOLRUQWQYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
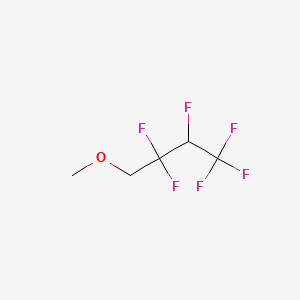

![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
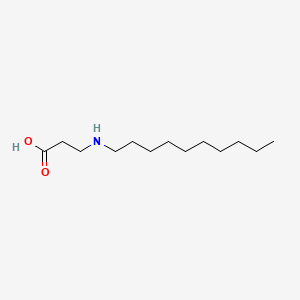

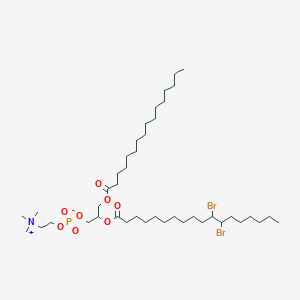

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
